![molecular formula C14H10FNO5 B6402970 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261978-63-5](/img/structure/B6402970.png)
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid (F2MNBA) is a synthetic organic compound with a molecular weight of 276.2 g/mol. F2MNBA has a wide range of applications in scientific research, as it has been used to study the biochemical and physiological effects of various compounds. F2MNBA is also used in laboratory experiments as a reagent, due to its high purity and stability. In
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has been used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, such as hormones, enzymes, and proteins. 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has also been used in drug discovery research, as it can be used to study the effects of various drugs on cells. 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has also been used to study the effects of various environmental pollutants on cells.
Mechanism of Action
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and other physiological processes. 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% binds to the active site of COX-2 and blocks the enzyme’s activity. This prevents the synthesis of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to reduce inflammation in laboratory experiments. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to reduce the production of prostaglandins, which are involved in inflammation and other physiological processes.
Advantages and Limitations for Lab Experiments
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% has several advantages for laboratory experiments. It is a highly pure compound, with a purity of 95%. This makes it well-suited for use in laboratory experiments, as it reduces the risk of contamination. In addition, 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% is a stable compound, which reduces the risk of degradation during storage.
However, there are some limitations to using 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments. 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% is a synthetic compound, and thus its effects may not be identical to those of naturally-occurring compounds. In addition, 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% is relatively expensive, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%. One area of research is the development of new methods for synthesizing 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%. Another area of research is the use of 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% in drug discovery research, as it can be used to study the effects of various drugs on cells. Another area of research is the use of 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% to study the effects of environmental pollutants on cells. Finally, 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% could be used to study the biochemical and physiological effects of various compounds, such as hormones, enzymes, and proteins.
Synthesis Methods
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% is typically synthesized through a three-step process. In the first step, 5-fluoro-2-methoxyphenol is reacted with p-nitrobenzoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields the intermediate 2-(5-fluoro-2-methoxyphenyl)-4-nitrobenzoic acid chloride. In the second step, the intermediate is reacted with sodium hydroxide in an aqueous medium to yield the desired product, 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95%. In the third step, the 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid, 95% is purified by recrystallization from methanol.
properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-5-2-8(15)6-12(13)11-7-9(16(19)20)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUUBSTDBNSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690224 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-63-5 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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